molecular formula C6H9NO2 B14612458 5-Hexynoic acid, 4-amino-, (R)- CAS No. 60625-84-5

5-Hexynoic acid, 4-amino-, (R)-

Cat. No.: B14612458
CAS No.: 60625-84-5
M. Wt: 127.14 g/mol
InChI Key: BJNIHWSOVCDBHS-YFKPBYRVSA-N
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Description

5-Hexynoic acid, 4-amino-, ®- is a chiral amino acid derivative with the molecular formula C6H9NO2 This compound is known for its unique structure, which includes an amino group and a carboxylic acid group attached to a hexynoic acid backbone The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexynoic acid, 4-amino-, ®- can be achieved through several methods. One common approach involves the carboxyl activation reaction of chiral alpha-(Boc-amino)-4-pentynoic acid with chloroformate, followed by a substitution reaction . Another method involves the preparation of 4-amino-5-hexenoic acid from succinimide, which is then converted to 5-Hexynoic acid, 4-amino-, ®- through further chemical transformations .

Industrial Production Methods

Industrial production of 5-Hexynoic acid, 4-amino-, ®- typically involves large-scale synthesis using economically viable and efficient processes. The preparation process is designed to be competitive from an economic standpoint and is adapted for industrial-scale production . This ensures that the compound can be produced in sufficient quantities to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hexynoic acid, 4-amino-, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Hexynoic acid, 4-amino-, ®- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .

Major Products

The major products formed from the reactions of 5-Hexynoic acid, 4-amino-, ®- include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

5-Hexynoic acid, 4-amino-, ®- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hexynoic acid, 4-amino-, ®- involves its interaction with specific molecular targets. The compound acts as a suicide inactivator of the mammalian pyridoxal phosphate-dependent 4-aminobutyric acid:2-oxoglutaric acid aminotransferase . This enzyme is responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, 5-Hexynoic acid, 4-amino-, ®- can modulate GABA levels and affect various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Several compounds are structurally similar to 5-Hexynoic acid, 4-amino-, ®-, including:

Uniqueness

The uniqueness of 5-Hexynoic acid, 4-amino-, ®- lies in its specific ®-configuration and its ability to act as a suicide inactivator of a key enzyme. This makes it distinct from other similar compounds and highlights its potential for various applications in scientific research and industry.

Properties

CAS No.

60625-84-5

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(4R)-4-aminohex-5-ynoic acid

InChI

InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

BJNIHWSOVCDBHS-YFKPBYRVSA-N

Isomeric SMILES

C#C[C@@H](CCC(=O)O)N

Canonical SMILES

C#CC(CCC(=O)O)N

Origin of Product

United States

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